molecular formula C7H7NaO3S B1628988 Sodium;phenylmethanesulfonic acid CAS No. 57267-76-2

Sodium;phenylmethanesulfonic acid

Cat. No.: B1628988
CAS No.: 57267-76-2
M. Wt: 194.19 g/mol
InChI Key: YNBRSWNUNPAQOF-UHFFFAOYSA-M
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Description

Sodium;phenylmethanesulfonic acid is a useful research compound. Its molecular formula is C7H7NaO3S and its molecular weight is 194.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400299. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Superacid Catalysts and Battery Electrolytes

Compounds such as α,α-difluoroalkanesulfonic acids, including phenyl difluoromethanesulfonic acid, have been prepared and investigated for their potential applications as superacid catalysts and lithium battery electrolytes. The sodium (lithium) salts of these acids show stability in aqueous solutions, suggesting their utility in high-performance battery systems (Prakash et al., 2004).

Textile Industry Applications

Fuel Cell Membranes

A novel benzoxazine monomer containing sulfonic acid groups, synthesized using sodium 4-hydroxybenzenesulfonate, shows promise for use in proton exchange membrane fuel cells. These materials exhibit high proton conductivity and low methanol permeability, essential properties for efficient fuel cell operation (Yao et al., 2014).

Catalysis

The CuI/L-proline sodium salt catalyzed coupling reaction of aryl halides with sulfinic acid salts demonstrates the catalytic applications of sodium;phenylmethanesulfonic acid derivatives in synthesizing aryl sulfones, which are valuable in various chemical manufacturing processes (Wei Zhu & D. Ma, 2005).

Environmental Applications

Sodium salts of N-sulfonic acids, derived from waste rubbers, have been explored for their potential use in environmentally friendly applications, such as galvanic coating techniques. This research underlines the importance of this compound derivatives in recycling and sustainable chemistry (M. Karaivanova et al., 2005).

Organic Electronics

Sodium sulfonate groups substituted anthraquinone has been evaluated as an organic cathode material in potassium batteries, offering a route to high-performance organic electrode materials. This application points to the significant potential of this compound derivatives in the development of next-generation energy storage technologies (Jin Zhao et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium;phenylmethanesulfonic acid involves the reaction of phenylmethanesulfonic acid with sodium hydroxide.", "Starting Materials": [ "Phenylmethanesulfonic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve phenylmethanesulfonic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture for several hours", "Filter the resulting solution to obtain Sodium;phenylmethanesulfonic acid" ] }

CAS No.

57267-76-2

Molecular Formula

C7H7NaO3S

Molecular Weight

194.19 g/mol

IUPAC Name

sodium;phenylmethanesulfonate

InChI

InChI=1S/C7H8O3S.Na/c8-11(9,10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,10);/q;+1/p-1

InChI Key

YNBRSWNUNPAQOF-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CS(=O)(=O)O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)[O-].[Na+]

Pictograms

Irritant

Related CAS

100-87-8 (Parent)

vapor_pressure

0.0000034 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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